2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile is an organic compound with a complex structure that includes furan, oxazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Formation of the oxazole ring: This step involves the cyclization of amino alcohols or similar precursors under dehydrating conditions.
Introduction of the ethylamino group: This can be done through reductive amination or similar reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the furan and oxazole rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile
Uniqueness
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H19N3O3/c1-4-21-18-15(10-20)22-19(25-18)16-8-7-14(24-16)11-23-17-9-12(2)5-6-13(17)3/h5-9,21H,4,11H2,1-3H3 |
InChI Key |
SBFFILXTCROEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C)C#N |
Origin of Product |
United States |
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